Methyl 3-ethyl-2-hydroxybenzoate

概要

説明

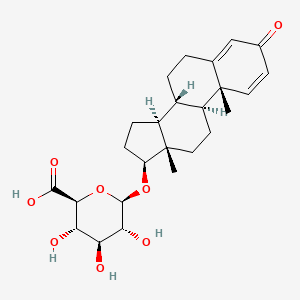

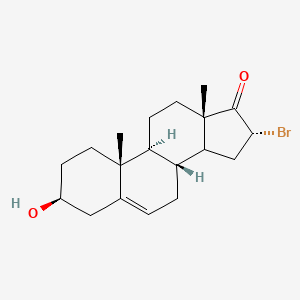

“Methyl 3-ethyl-2-hydroxybenzoate” is an ester derived from a benzoic acid. The “methyl” part indicates a methyl group (-CH3) attached to the oxygen in the ester functional group. The “3-ethyl-2-hydroxy” part suggests that an ethyl group (-C2H5) and a hydroxyl group (-OH) are attached to the benzene ring of the benzoic acid .

Molecular Structure Analysis

The molecule likely has a benzene ring (due to the “benzoate” part of the name) with a methyl ester group, an ethyl group, and a hydroxyl group attached to it. The positions of these groups would be determined by the numbering in the name .Chemical Reactions Analysis

Esters, including “Methyl 3-ethyl-2-hydroxybenzoate”, can undergo a number of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols. They can also react with bases to form carboxylate salts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters generally have pleasant smells and are often liquids at room temperature. They are less dense than water and many are soluble in organic solvents .科学的研究の応用

Medicine: Antimicrobial Agent

Methyl 3-ethyl-2-hydroxybenzoate: is explored in medical research for its antimicrobial properties. It’s structurally related to parabens, which are widely used as preservatives in pharmaceutical products . The compound’s efficacy against bacteria and fungi makes it a candidate for inclusion in topical medications and as a preservative in various pharmaceutical formulations.

Agriculture: Pesticide and Plant Protection

In agriculture, similar compounds are used as biopesticidesMethyl 3-ethyl-2-hydroxybenzoate could potentially serve as an environmentally safe insecticide, with modes of action such as being a contact toxicant, fumigant, or repellent . Its role in protecting crops from pests is a vital area of research, contributing to sustainable agriculture practices.

Food Industry: Food Preservative

The food industry benefits from the preservative qualities of compounds like Methyl 3-ethyl-2-hydroxybenzoate . Parabens, to which this compound is related, are used to extend the shelf life of food products by preventing microbial growth. Research into its safety and efficacy as a food preservative is ongoing, with implications for food safety and regulations .

Cosmetics: Preservative in Personal Care Products

In cosmetics, Methyl 3-ethyl-2-hydroxybenzoate may be utilized as a preservative to prevent spoilage and extend the shelf life of products. Its antimicrobial properties are essential for maintaining the quality and safety of skincare and makeup products .

Environmental Science: Ecotoxicology

The environmental impact of chemical compounds is a significant concern. Methyl 3-ethyl-2-hydroxybenzoate and its derivatives are assessed for their toxicity to aquatic organisms and their potential as endocrine disruptors. Research in this field aims to understand the environmental fate of such compounds and their effects on ecosystems .

Materials Science: Synthesis of Derivatives

In materials science, Methyl 3-ethyl-2-hydroxybenzoate is involved in the synthesis of various chemical derivatives. These derivatives have applications in creating new materials with specific properties, such as chiral molecules for pharmaceuticals or novel polymers with unique characteristics .

作用機序

Pharmacokinetics

- Methyl 3-ethyl-2-hydroxybenzoate is readily absorbed from the gastrointestinal tract or through the skin. It is hydrolyzed to p-hydroxybenzoic acid (salicylic acid) and rapidly excreted in urine without significant accumulation in the body . The compound is distributed throughout the body, including inflamed tissues. Excretion occurs primarily via the kidneys.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 3-ethyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUVIMZJBWFGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20824583 | |

| Record name | Methyl 3-ethyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-ethyl-2-hydroxybenzoate | |

CAS RN |

75871-40-8 | |

| Record name | Methyl 3-ethyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)indol-3-yl]methanone](/img/structure/B1514423.png)

![Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine](/img/structure/B1514434.png)

![(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(trideuteriomethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1514438.png)

![Diethyl [(4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514440.png)

![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)